Catechin

Catalog No.
S523692
CAS No.
154-23-4
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catechin

CAS Number

154-23-4

Product Name

Catechin

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1

InChI Key

PFTAWBLQPZVEMU-DZGCQCFKSA-N

SMILES

O[C@@H]1[C@@H](C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C3C1

Solubility

Soluble in DMSO

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Description

The exact mass of the compound Catechin is 290.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of catechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

Catechins are a group of flavonoid antioxidants found abundantly in green tea, cocoa, berries, and various other fruits and vegetables []. These natural compounds have garnered significant interest in scientific research due to their potential health benefits. Let's delve into some key areas of scientific exploration regarding catechins:

Antioxidant and Free Radical Scavenging Activity

One of the most studied properties of catechins is their potent antioxidant activity. Catechins possess a chemical structure rich in hydroxyl groups, which allows them to effectively scavenge free radicals in the body []. Free radicals are unstable molecules that can damage cells and contribute to various chronic diseases. By neutralizing these free radicals, catechins may offer protection against oxidative stress and age-related diseases [].

Potential Anti-Inflammatory Properties

Inflammation is a natural response of the immune system, but chronic inflammation can contribute to various health issues. Research suggests that catechins may exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of inflammatory mediators []. Studies have shown that catechins might be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Potential Role in Cancer Prevention

The anti-cancer potential of catechins is a subject of ongoing research. Studies have indicated that catechins may inhibit cancer cell growth, proliferation, and invasion []. Additionally, they might promote apoptosis (programmed cell death) in cancer cells []. While these findings are promising, further research is needed to understand the mechanisms and potential therapeutic applications of catechins in cancer prevention and treatment.

Catechin is a type of flavonoid, specifically a flavan-3-ol, primarily found in tea, cocoa, and various fruits. It is recognized for its antioxidant properties and potential health benefits. The chemical structure of catechin consists of two benzene rings (A and B) and a dihydropyran heterocycle (C ring) with hydroxyl groups, which contribute to its reactivity and biological activity. The most prevalent isomer is (+)-catechin, although it also exists in forms such as (−)-catechin and epicatechin, which differ in their stereochemistry due to the presence of two chiral centers at carbons 2 and 3 .

The primary focus of catechin research lies in its potential health benefits. The most studied mechanism of action involves its role as an antioxidant. Catechin's structure allows it to scavenge free radicals, protecting cells from oxidative damage linked to various chronic diseases []. Additionally, catechin may interact with cellular signaling pathways, potentially influencing inflammation, blood sugar control, and other physiological processes [, ]. However, further research is needed to fully understand these mechanisms.

, particularly oxidation. The oxidation mechanism involves sequential steps where the catechol and resorcinol groups are oxidized under different pH conditions. Initial oxidation occurs at low positive potentials, leading to reversible reactions, while further oxidation results in irreversible changes . Catechin can also react with free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), leading to the formation of stable oxidation products .

Key Reactions

  • Oxidation: Catechin is oxidized to oligomeric products like proanthocyanidin A2.
  • Antioxidant Activity: Catechin reacts with free radicals, stabilizing them and preventing cellular damage.

Catechin exhibits numerous biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals, reduce oxidative stress, and modulate various signaling pathways involved in inflammation and cancer prevention . Research indicates that catechins can enhance cardiovascular health by improving endothelial function and reducing blood pressure .

Health Benefits

  • Antioxidant Effects: Protects cells from oxidative damage.
  • Anti-inflammatory Properties: May reduce inflammation markers in the body.
  • Cardiovascular Protection: Improves blood vessel function and lowers cholesterol levels.

Catechin biosynthesis occurs naturally in plants through the phenylpropanoid pathway. This pathway begins with L-phenylalanine, which is converted into 4-hydroxycinnamic acid before undergoing further transformations to yield catechin . In laboratory settings, catechin can be synthesized through various chemical methods, including:

  • Enzymatic Synthesis: Using specific enzymes like chalcone synthase.
  • Chemical Synthesis: Employing organic synthesis techniques to create catechin analogs.

Catechin has a wide range of applications across various fields:

Food Industry

  • Natural Preservative: Used for its antioxidant properties to extend shelf life.
  • Flavor Enhancer: Adds flavor and health benefits to beverages like tea.

Pharmaceuticals

  • Nutraceuticals: Developed into supplements for their health-promoting properties.
  • Drug Formulations: Investigated for potential use in cancer therapies due to their ability to inhibit tumor growth.

Cosmetics

  • Skin Care Products: Incorporated for its antioxidant effects that help protect skin from aging.

Studies have shown that catechins interact with various biological molecules, influencing their activity. For instance, catechins can react with cytochrome c, facilitating electron transfer processes that are crucial for cellular respiration . Additionally, catechins have been shown to modulate enzyme activities related to metabolism and detoxification pathways.

Notable Interactions

  • Cytochrome c: Participates in redox reactions affecting cellular respiration.
  • Enzymatic Pathways: Influences metabolic pathways through enzyme inhibition or activation.

Catechin shares structural similarities with several other flavonoids. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
EpicatechinSimilar backboneExists in both cis and trans configurations; more potent antioxidant than catechin.
EpigallocatechinContains an additional hydroxyl groupExhibits stronger antioxidant activity; involved in more complex reactions.
QuercetinDifferent ring structureKnown for anti-inflammatory effects; broader range of biological activities.
KaempferolSimilar flavonoid structureFound in various plants; known for its anti-cancer properties.

Uniqueness of Catechin

Catechin's unique configuration allows it to effectively scavenge free radicals while also participating in complex biochemical interactions that contribute to its diverse health benefits. Its specific arrangement of hydroxyl groups plays a critical role in its reactivity compared to other flavonoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

LogP

0.51 (LogP)
0.51

Appearance

Solid powder

Melting Point

214 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8R1V1STN48
5J4Y243W61

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Other CAS

7295-85-4
100786-01-4
154-23-4
8001-48-7
18829-70-4

Wikipedia

Catechin

Use Classification

Cosmetics -> Astringent

General Manufacturing Information

Gambier: ACTIVE

Dates

Modify: 2023-08-15
1: Gong Z, Chen S, Gao J, Li M, Wang X, Lin J, Yu X. [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography]. Se Pu. 2017 Nov 8;35(11):1192-1197. doi: 10.3724/SP.J.1123.2017.08002. Chinese. PubMed PMID: 29372766.
2: Afsar T, Razak S, Shabbir M, Khan MR. Antioxidant activity of polyphenolic compounds isolated from ethyl-acetate fraction of Acacia hydaspica R. Parker. Chem Cent J. 2018 Jan 25;12(1):5. doi: 10.1186/s13065-018-0373-x. PubMed PMID: 29372439.
3: Atala A. Re: Mg(II)-Catechin Nanoparticles Delivering siRNA Targeting EIF5A2 Inhibit Bladder Cancer Cell Growth In Vitro and In Vivo. J Urol. 2017 Aug;198(2):258-259. doi: 10.1016/j.juro.2017.05.010. Epub 2017 May 10. PubMed PMID: 29370654.
4: Misaka S, Abe O, Sato H, Ono T, Shikama Y, Onoue S, Yabe H, Kimura J. Lack of pharmacokinetic interaction between fluvastatin and green tea in healthy volunteers. Eur J Clin Pharmacol. 2018 Jan 24. doi: 10.1007/s00228-018-2420-x. [Epub ahead of print] PubMed PMID: 29368187.
5: Liu B, Wang M, Wang X. Phytochemical analysis and antibacterial activity of methanolic extract of Bergenia purpurascens against common respiratory infection causing bacterial species in vitro and in neonatal rats. Microb Pathog. 2018 Jan 20. pii: S0882-4010(18)30058-5. doi: 10.1016/j.micpath.2018.01.032. [Epub ahead of print] PubMed PMID: 29366865.
6: Xie H, Li X, Ren Z, Qiu W, Chen J, Jiang Q, Chen B, Chen D. Antioxidant and Cytoprotective Effects of Tibetan Tea and Its Phenolic Components. Molecules. 2018 Jan 24;23(2). pii: E179. doi: 10.3390/molecules23020179. PubMed PMID: 29364183.
7: Zhou T, Zhu M, Liang Z. (-)-Epigallocatechin-3-gallate modulates peripheral immunity in the MPTP-induced mouse model of Parkinson's disease. Mol Med Rep. 2018 Jan 23. doi: 10.3892/mmr.2018.8470. [Epub ahead of print] PubMed PMID: 29363729.
8: Ciudad-Mulero M, Barros L, Fernandes Â, Berrios JJ, Cámara M, Morales P, Fernández-Ruiz V, Ferreira ICFR. Bioactive compounds and antioxidant capacity of extruded snack-type products developed from novel formulations of lentil and nutritional yeast flours. Food Funct. 2018 Jan 23. doi: 10.1039/c7fo01730h. [Epub ahead of print] PubMed PMID: 29359222.
9: Banaś A, Korus A, Tabaszewska M. Quality assessment of low-sugar jams enriched with plant raw materials exhibiting health-promoting properties. J Food Sci Technol. 2018 Jan;55(1):408-417. doi: 10.1007/s13197-017-2952-6. Epub 2017 Oct 30. PubMed PMID: 29358834; PubMed Central PMCID: PMC5756228.
10: Özcan MM, Juhaimi FA, Uslu N. The effect of heat treatment on phenolic compounds and fatty acid composition of Brazilian nut and hazelnut. J Food Sci Technol. 2018 Jan;55(1):376-380. doi: 10.1007/s13197-017-2947-3. Epub 2017 Nov 8. PubMed PMID: 29358830; PubMed Central PMCID: PMC5756223.
11: Özcan MM, Aljuhaimi F, Uslu N. Effect of malt process steps on bioactive properties and fatty acid composition of barley, green malt and malt grains. J Food Sci Technol. 2018 Jan;55(1):226-232. doi: 10.1007/s13197-017-2920-1. Epub 2017 Nov 13. PubMed PMID: 29358814; PubMed Central PMCID: PMC5756205.
12: Al Juhaimi F, Özcan MM, Uslu N, Ghafoor K. The effect of drying temperatures on antioxidant activity, phenolic compounds, fatty acid composition and tocopherol contents in citrus seed and oils. J Food Sci Technol. 2018 Jan;55(1):190-197. doi: 10.1007/s13197-017-2895-y. Epub 2017 Nov 4. PubMed PMID: 29358810; PubMed Central PMCID: PMC5756199.
13: Resende Oliveira É, Caliari M, Soares Soares Júnior M, Ribeiro Oliveira A, Cristina Marques Duarte R, Valério de Barros Vilas Boas E. Assessment of chemical and sensory quality of sugarcane alcoholic fermented beverage. J Food Sci Technol. 2018 Jan;55(1):72-81. doi: 10.1007/s13197-017-2792-4. Epub 2017 Nov 4. PubMed PMID: 29358797; PubMed Central PMCID: PMC5756184.
14: Wongmekiat O, Peerapanyasut W, Kobroob A. Catechin supplementation prevents kidney damage in rats repeatedly exposed to cadmium through mitochondrial protection. Naunyn Schmiedebergs Arch Pharmacol. 2018 Jan 22. doi: 10.1007/s00210-018-1468-6. [Epub ahead of print] PubMed PMID: 29356841.
15: Hidayathulla S, Shahat AA, Rizwan Ahamad S, Al Moqbil AAN, Alsaid MS, Devang Divakar D. GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. J Appl Microbiol. 2018 Jan 21. doi: 10.1111/jam.13704. [Epub ahead of print] PubMed PMID: 29356238.
16: Nabavi SM, Nabavi SF, Sureda A, Caprioli G, Iannarelli R, Sokeng AJT, Braidy N, Khanjani S, Moghaddam AH, Atanasov AG, Daglia M, Maggi F. The water extract of tutsan (Hypericum androsaemum L.) red berries exerts antidepressive-like effects and in vivo antioxidant activity in a mouse model of post-stroke depression. Biomed Pharmacother. 2018 Jan 16;99:290-298. doi: 10.1016/j.biopha.2018.01.073. [Epub ahead of print] PubMed PMID: 29353203.
17: Gong Y, Fang F, Zhang X, Liu B, Luo H, Li Z, Zhang X, Zhang Z, Pang X. B Type and Complex A/B Type Epicatechin Trimers Isolated from Litchi pericarp Aqueous Extract Show High Antioxidant and Anticancer Activity. Int J Mol Sci. 2018 Jan 19;19(1). pii: E301. doi: 10.3390/ijms19010301. PubMed PMID: 29351247.
18: Eseyin OA, Sattar MA, Rathore HA, Aigbe F, Afzal S, Ahmad A, Lazhari M, Akthar S. GC-MS and HPLC profiles of phenolic fractions of the leaf of Telfairia occidentalis. Pak J Pharm Sci. 2018 Jan;31(1):45-50. PubMed PMID: 29348083.
19: Iwanaga CC, Ferreira LDAO, Bernuci KZ, Fernandez CMM, Lorenzetti FB, Sehaber CC, Vieira Frez FC, Bernardes SS, Panizzon GP, Linde GA, Vieira MDC, Zanoni JN, Cortez DAG. In vitro antioxidant potential and in vivo effects of Schinus terebinthifolia Raddi leaf extract in diabetic rats and determination of chemical composition by HPLC-ESI-MS/MS. Nat Prod Res. 2018 Jan 18:1-4. doi: 10.1080/14786419.2018.1425848. [Epub ahead of print] PubMed PMID: 29347842.
20: Higashino Y, Okamoto T, Mori K, Kawasaki T, Hamada M, Nakajima N, Saito A. Regioselective Synthesis of Procyanidin B6, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation. Molecules. 2018 Jan 18;23(1). pii: E205. doi: 10.3390/molecules23010205. PubMed PMID: 29346322.

Explore Compound Types